Resolvin D4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

复苏素 D4 是一种从二十二碳六烯酸衍生的特异性促分解脂质介质。它在炎症消退和促进组织修复中发挥着至关重要的作用。该化合物属于 D 类复苏素,以其强大的抗炎和促分解特性而闻名。

科学研究应用

复苏素 D4 具有广泛的科学研究应用:

化学: 用于研究立体选择性合成和脂质介质在化学反应中的作用。

生物学: 研究其在炎症消退和促进组织修复中的作用。

医学: 探索其在治疗炎症性疾病、心血管疾病和感染的潜在治疗应用.

工业: 在开发抗炎药物和治疗剂方面的潜在应用.

作用机制

复苏素 D4 通过与免疫细胞表面上的特定受体结合发挥作用,从而激活促分解途径。它减少中性粒细胞浸润并增强巨噬细胞对凋亡细胞的吞噬作用。 该化合物还促进其他 D 类复苏素的生物合成,促进炎症消退 .

类似化合物:

- 复苏素 D1

- 复苏素 D2

- 复苏素 D3

- 复苏素 D5

比较: 复苏素 D4 在减少中性粒细胞浸润和增强巨噬细胞对凋亡细胞的吞噬作用方面独树一帜。 与其他 D 类复苏素不同,复苏素 D4 具有独特的立体化学和特定的生物学作用,使其成为治疗应用的宝贵化合物 .

生化分析

Biochemical Properties

Resolvin D4 plays a key role in biochemical reactions, particularly in orchestrating resolution networks involved in host responses to injury and infection . It interacts with various enzymes, proteins, and other biomolecules, regulating cellular responses . For instance, it has been found to reduce neutrophilic infiltration and enhance the uptake of apoptotic PMN by human dermal fibroblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by regulating leukocytic infiltration, promoting clearance of apoptotic cells, debris, and bacteria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It regulates neutrophil trafficking into the inflamed tissue, enhances antimicrobial defense and phagocytosis, and promotes neutrophil apoptosis and clearance of apoptotic neutrophils and cellular debris by macrophages .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been found to persist late into the resolution phase of acute murine Staphylococcus aureus infections

Metabolic Pathways

This compound is involved in several metabolic pathways. It is biosynthesized from docosahexaenoic acid (DHA, C22:6) during the body’s rapid cellular and chemical response to injurious stimuli

准备方法

合成路线和反应条件: 复苏素 D4 的全合成涉及从甘油醇衍生物和 D-赤藓糖开始的手性池策略,以引入立体异构中心。炔丙基溴化物与末端炔烃前体的铜(I)介导的交叉偶联产生后期关键中间体的核心结构。 同时进行的 Lindlar 还原跳跃二炔部分,然后是甲硅烷基的裂解完成了合成 .

工业生产方法: 目前,复苏素 D4 的工业生产尚未广泛建立。 这些分子的合成可用性有助于进一步阐明它们的立体选择性生物功能 .

化学反应分析

反应类型: 复苏素 D4 会发生各种化学反应,包括氧化、还原和取代。这些反应对其生物合成和生物活性至关重要。

常见试剂和条件:

氧化: 使用过氧化氢和分子氧等常见的氧化剂。

还原: Lindlar 催化剂用于还原二炔部分。

取代: 铜(I)催化剂用于交叉偶联反应.

相似化合物的比较

- Resolvin D1

- Resolvin D2

- Resolvin D3

- Resolvin D5

Comparison: Resolvin D4 is unique in its ability to reduce neutrophilic infiltration and enhance the uptake of apoptotic cells by macrophages. Unlike other D-series resolvins, this compound has a distinct stereochemistry and specific biological actions, making it a valuable compound for therapeutic applications .

属性

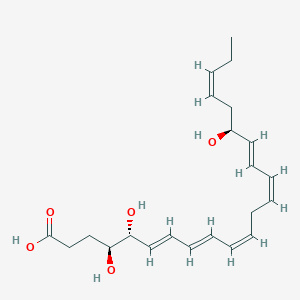

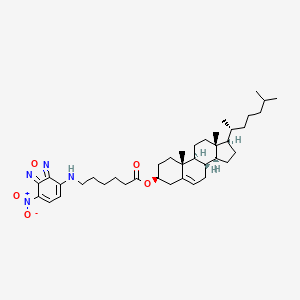

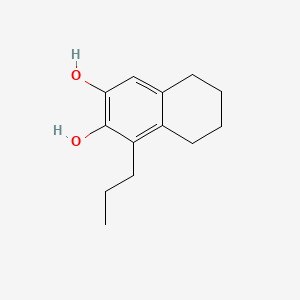

IUPAC Name |

(4S,5R,6E,8E,10Z,13Z,15E,17S,19Z)-4,5,17-trihydroxydocosa-6,8,10,13,15,19-hexaenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-11-14-19(23)15-12-9-7-5-4-6-8-10-13-16-20(24)21(25)17-18-22(26)27/h3-4,6-13,15-16,19-21,23-25H,2,5,14,17-18H2,1H3,(H,26,27)/b6-4-,9-7-,10-8+,11-3-,15-12+,16-13+/t19-,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKPLJNOOLKUEBS-RIYRYSNMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CCC=CC=CC=CC(C(CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@@H](/C=C/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCC(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(3S)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B592800.png)